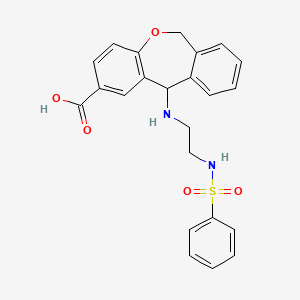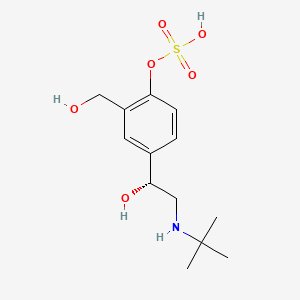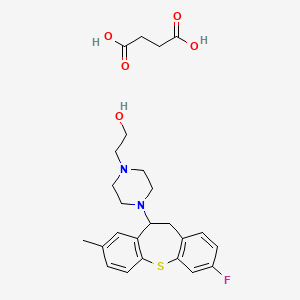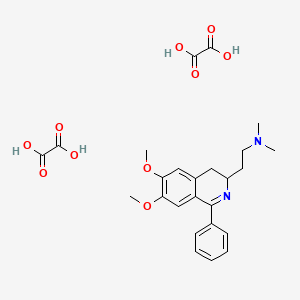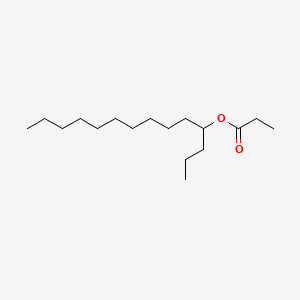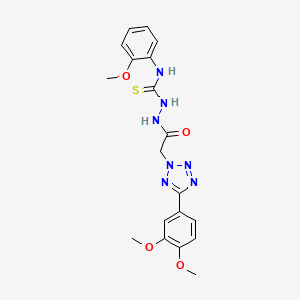
1,2-Benzenedicarboxylic acid, 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar'-dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is part of the phthalate ester family, which is widely used in various industrial applications due to its plasticizing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester typically involves the esterification of 1,2-benzenedicarboxylic acid with the corresponding alcohol under acidic conditions. The reaction is catalyzed by sulfuric acid, and the mixture is heated to facilitate the esterification process . The reaction conditions include maintaining a molar ratio of the acid to alcohol at approximately 1:1.35-1.4 and conducting the reaction at atmospheric pressure for 5-6 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves the use of high-purity starting materials and stringent control of reaction parameters to achieve consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester has several scientific research applications:
Chemistry: Used as a plasticizer in the production of polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Industry: Employed in the manufacture of flexible plastics, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester involves its interaction with various molecular targets and pathways. It is known to interact with the Akt/NF-κB/p53 pathway, leading to the induction of apoptosis in certain cell types . This compound can also modulate the activity of enzymes involved in metabolic processes, thereby affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
- 1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester
- Bis(2-ethylhexyl) phthalate
Uniqueness
1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and resistance to degradation, making it suitable for specialized applications where durability is essential.
Eigenschaften
CAS-Nummer |
59301-66-5 |
|---|---|
Molekularformel |
C21H14F6O8 |
Molekulargewicht |
508.3 g/mol |
IUPAC-Name |
4-[2-[3,4-bis(methoxycarbonyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phthalic acid |
InChI |
InChI=1S/C21H14F6O8/c1-34-17(32)12-6-4-10(8-14(12)18(33)35-2)19(20(22,23)24,21(25,26)27)9-3-5-11(15(28)29)13(7-9)16(30)31/h3-8H,1-2H3,(H,28,29)(H,30,31) |
InChI-Schlüssel |
PMIUYQMWPLAFAK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C(=O)O)C(=O)O)(C(F)(F)F)C(F)(F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



